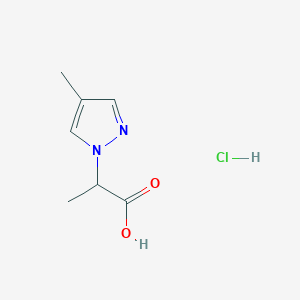![molecular formula C16H23NO3S B2610010 4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-propan-2-ylmorpholine CAS No. 1798411-74-1](/img/structure/B2610010.png)
4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-propan-2-ylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a morpholine ring, which is a common feature in many pharmaceuticals due to its polarity and ability to form hydrogen bonds . It also contains a sulfonyl group attached to a 4-methylphenyl group, which is a common motif in sulfa drugs .
Molecular Structure Analysis
The molecular structure would be largely defined by the morpholine ring, the sulfonyl group, and the 4-methylphenyl group. The morpholine ring is a six-membered ring containing four carbon atoms and one nitrogen and one oxygen atom .Chemical Reactions Analysis
Again, without specific information, it’s hard to say what reactions this compound might undergo. The morpholine ring could potentially be opened under acidic or basic conditions, and the sulfonyl group might be susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the morpholine ring would likely make the compound polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Organic Electronics and OLEDs
Electron Transport Materials : Compounds structurally related to "4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-propan-2-ylmorpholine" have been explored for their potential in organic electronics, specifically as electron transport materials (ETMs) in organic light-emitting diodes (OLEDs). Studies have demonstrated the development of ETMs with high thermal stability, large electron mobility, and excellent n-doping ability, enhancing the efficiency and stability of OLEDs (Bin et al., 2020).
Photoelectric Conversion
Dye-Sensitized Solar Cells : Hemicyanine derivatives, which share structural similarities with the specified compound, have shown significant promise in dye-sensitized solar cells (DSSCs). These compounds facilitate efficient charge separation under simulated solar light, leading to an enhanced overall energy conversion yield (Wang et al., 2000).
Drug Metabolism
Biocatalysis in Drug Metabolism : Research on biaryl-bis-sulfonamides, related to the specified morpholine derivative, illustrates their high metabolism in preclinical species. A study demonstrated the use of microbial-based biocatalytic systems to produce mammalian metabolites for drugs, aiding in the unambiguous assignment and characterization of drug metabolites (Zmijewski et al., 2006).
Antimicrobial Activity
Modulation of Antibiotic Activity : The antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against various microorganisms, including resistant strains, has been explored. The study highlights the compound's potential in enhancing the efficacy of antibiotics against resistant bacteria and fungi, underscoring its value in addressing antimicrobial resistance (Oliveira et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2-propan-2-ylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-13(2)16-12-17(9-10-20-16)21(18,19)11-8-15-6-4-14(3)5-7-15/h4-8,11,13,16H,9-10,12H2,1-3H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEOPUUMQABZMA-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCOC(C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCOC(C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Methylphenyl)ethenesulfonyl]-2-(propan-2-yl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide](/img/structure/B2609928.png)

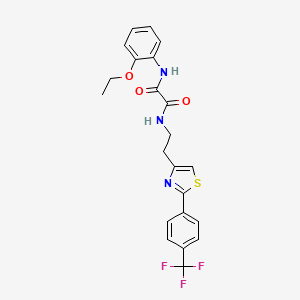
![7-[(2-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione](/img/structure/B2609932.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2609934.png)
![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2609937.png)
![furan-2-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2609938.png)
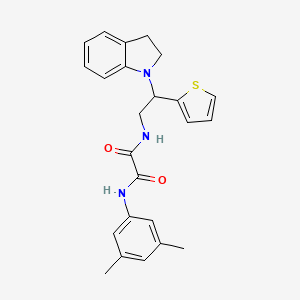
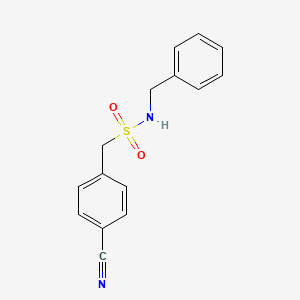
![2-[(4-Chlorophenyl)methylsulfanyl]-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one](/img/structure/B2609941.png)
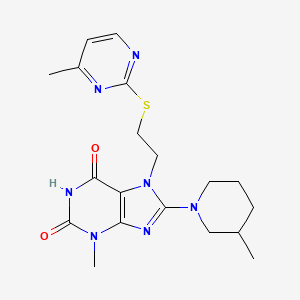
![3-Imidazol-1-yl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2609947.png)
